tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
CAS No.: 1781984-45-9
Cat. No.: VC11994144
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781984-45-9 |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(8-15)11(9)7-14/h9-11,15H,4-8H2,1-3H3 |
| Standard InChI Key | JFAKHELXPGAHHG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC(C2C1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC(C2C1)CO |
Introduction
Structural and Stereochemical Features
The compound’s core consists of a hexahydrocyclopenta[c]pyrrole system, a bicyclic structure comprising a five-membered cyclopentane ring fused to a pyrrolidine ring. The hydroxymethyl (-CH₂OH) group at the 4-position and the tert-butyl ester at the 2-position provide distinct sites for chemical modification. The stereochemistry at the 3a, 4, and 6a positions is critical, as it determines the compound’s spatial orientation and interaction with biological targets. For instance, the (3aR,4S,6aS) configuration in CAS 1781984-45-9 enables selective hydrogen bonding in asymmetric synthesis.
Table 1: Key Identifiers of tert-Butyl 4-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Isomers
| Property | CAS 2165702-13-4 | CAS 1781984-45-9 |
|---|---|---|
| Molecular Formula | C₁₃H₂₃NO₃ | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol | 241.33 g/mol |
| IUPAC Name | tert-Butyl 4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | tert-Butyl 4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
| Stereochemistry | Undisclosed in public sources | (3aR,4S,6aS) configuration |
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step sequences starting from bicyclic amine precursors. A common route for CAS 2165702-13-4 begins with Boc protection of a hexahydrocyclopenta[c]pyrrole derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C. Subsequent oxidation with sodium periodate (NaIO₄) and ruthenium oxide (RuO₂·H₂O) in acetonitrile/carbon tetrachloride/water introduces ketone intermediates, which are reduced to hydroxymethyl groups via catalytic hydrogenation (10% Pd/C, H₂ at 40 psi). For CAS 1781984-45-9, stereoselective synthesis employs chiral catalysts such as palladium acetate (Pd(OAc)₂) with BINAP ligands to control the 3aR,4S,6aS configuration.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, CH₂Cl₂, 0°C → RT | 85–90 |
| Oxidation | NaIO₄, RuO₂·H₂O, CH₃CN/CCl₄/H₂O | 70–75 |
| Hydrogenation | 10% Pd/C, H₂ (40 psi), EtOAc | 80–85 |
| Stereoselective Step | Pd(OAc)₂, BINAP, DME, 80°C | 65–70 |
Applications in Pharmaceutical Research
This compound serves as a key intermediate in synthesizing retinoid-related molecules and protease inhibitors. Its bicyclic scaffold mimics natural product frameworks, enabling the development of RBP4 (retinol-binding protein 4) antagonists for treating metabolic disorders. The hydroxymethyl group facilitates further derivatization, such as esterification or glycosylation, to enhance bioavailability. Recent studies highlight its role in generating fluorinated analogs via Suzuki-Miyaura cross-coupling, which exhibit improved pharmacokinetic profiles.
| Parameter | Value |
|---|---|
| Signal Word | Warning |
| Precautionary Statements | P261, P264, P271, P280, P302+P352 |
| Storage Conditions | 2–8°C in airtight container |
Comparative Analysis of Isomers
While both isomers share identical molecular formulas, their stereochemical differences lead to divergent reactivities. The (3aR,4S,6aS) isomer (CAS 1781984-45-9) demonstrates higher enantioselectivity in catalytic asymmetric reactions compared to CAS 2165702-13-4, which lacks defined stereochemistry in public records. This distinction is pivotal in drug design, where stereocenters influence binding affinity and metabolic stability.
Recent Advancements and Future Directions
Recent innovations focus on streamlining synthetic routes via flow chemistry, reducing reaction times from 24 hours to under 6 hours while maintaining yields above 80%. Computational modeling studies predict that fluorinated derivatives of this compound could exhibit enhanced blood-brain barrier permeability, positioning them as candidates for neurological therapeutics. Future research aims to explore its utility in covalent inhibitor design, leveraging the hydroxymethyl group for targeted protein modification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume